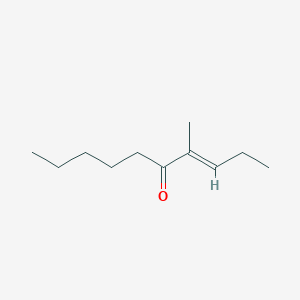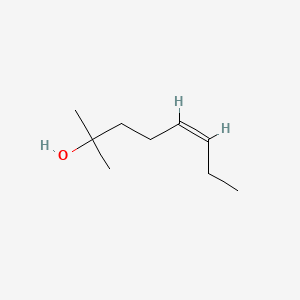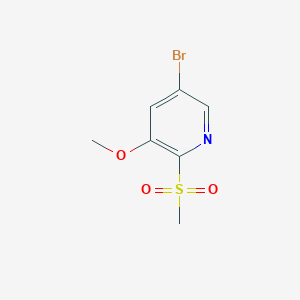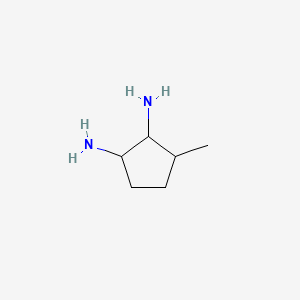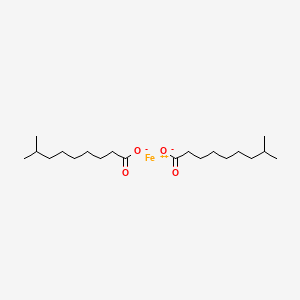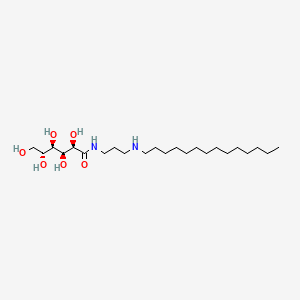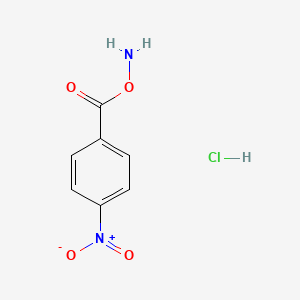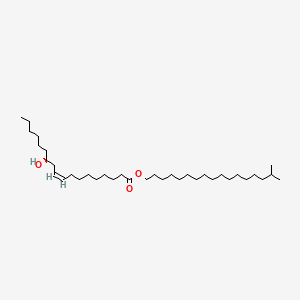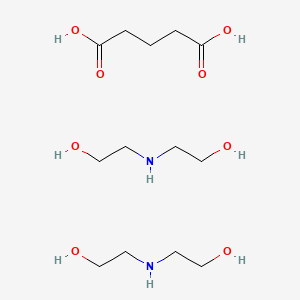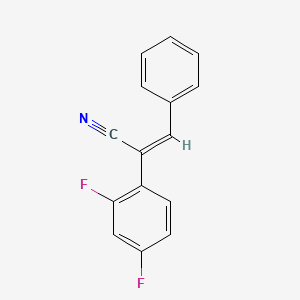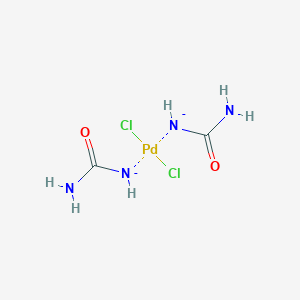
Pentakis(isobutyl)di-mu-oxotrialuminium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentakis(isobutyl)di-mu-oxotrialuminum is a chemical compound with the molecular formula C20H45Al3O2 and a molecular weight of 398.5147 g/mol. This compound is characterized by the presence of aluminum atoms coordinated with isobutyl groups and oxygen atoms, forming a unique structure that has garnered interest in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pentakis(isobutyl)di-mu-oxotrialuminum typically involves the reaction of aluminum alkyls with oxygen-containing compounds under controlled conditions. One common method involves the reaction of triisobutylaluminum with oxygen or water, leading to the formation of the desired compound. The reaction conditions often require an inert atmosphere to prevent unwanted side reactions and to ensure the purity of the product.
Industrial Production Methods
In an industrial setting, the production of pentakis(isobutyl)di-mu-oxotrialuminum can be scaled up by optimizing the reaction parameters such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Pentakis(isobutyl)di-mu-oxotrialuminum undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxides and other by-products.
Reduction: Under certain conditions, it can be reduced to form lower oxidation state aluminum compounds.
Substitution: The isobutyl groups can be substituted with other alkyl or aryl groups in the presence of suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Oxygen, hydrogen peroxide, and other peroxides.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substituting Agents: Alkyl halides, aryl halides.
Major Products Formed
The major products formed from these reactions include various aluminum oxides, substituted aluminum compounds, and other organoaluminum derivatives.
Aplicaciones Científicas De Investigación
Pentakis(isobutyl)di-mu-oxotrialuminum has several applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential use in drug delivery systems due to its unique structure and reactivity.
Medicine: Explored for its potential therapeutic applications, including as an adjuvant in vaccines.
Industry: Utilized in the production of advanced materials, coatings, and as a precursor for other aluminum-based compounds.
Mecanismo De Acción
The mechanism by which pentakis(isobutyl)di-mu-oxotrialuminum exerts its effects involves the interaction of its aluminum centers with various molecular targets. The aluminum atoms can coordinate with oxygen, nitrogen, and other electron-donating atoms, facilitating various chemical transformations. The pathways involved include the formation of intermediate complexes and the subsequent release of reaction products.
Comparación Con Compuestos Similares
Similar Compounds
Triisobutylaluminum: A precursor in the synthesis of pentakis(isobutyl)di-mu-oxotrialuminum.
Diisobutylaluminum hydride: Another organoaluminum compound with similar reactivity.
Aluminum isopropoxide: Used in similar applications but with different reactivity and properties.
Uniqueness
Pentakis(isobutyl)di-mu-oxotrialuminum is unique due to its specific structure, which imparts distinct reactivity and stability compared to other organoaluminum compounds. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in both research and industry.
Propiedades
Número CAS |
38338-53-3 |
|---|---|
Fórmula molecular |
C20H45Al3O2 |
Peso molecular |
398.5 g/mol |
Nombre IUPAC |
bis[bis(2-methylpropyl)alumanyloxy]-(2-methylpropyl)alumane |
InChI |
InChI=1S/5C4H9.3Al.2O/c5*1-4(2)3;;;;;/h5*4H,1H2,2-3H3;;;;; |
Clave InChI |
FIAHJXNXAMAEQJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C[Al](CC(C)C)O[Al](CC(C)C)O[Al](CC(C)C)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


